molecular formula C21H19FN2O5S B2808477 (6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1111147-09-1

(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No.: B2808477
CAS No.: 1111147-09-1
M. Wt: 430.45
InChI Key: DLKKOEPBRTZNHH-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a quinoline-based small molecule featuring a morpholine carboxamide group at the 3-position, a 3-methoxyphenyl sulfonyl group at the 4-position, and a fluorine atom at the 6-position of the quinoline core. The sulfonyl group enhances electrophilic character and binding affinity to hydrophobic pockets in biological targets, while the morpholine moiety improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKOEPBRTZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Fluoro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a fluorine atom, a methoxyphenyl sulfonyl group, and a morpholino moiety. These structural components are crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinoline have been reported to inhibit various cancer cell lines, showcasing promising IC50 values (the concentration required to inhibit 50% of cell viability).

Table 1: Anticancer Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-4685.6Induction of apoptosis
Similar Quinoline DerivativeHCT1162.3Tubulin inhibition
Another Quinoline CompoundSW6203.5EGFR inhibition

The compound has shown effectiveness in inducing apoptosis in MDA-MB-468 breast cancer cells, with an IC50 value of 5.6 µM, indicating a strong potential for therapeutic application in breast cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also exert anti-inflammatory effects. Studies on related morpholino-substituted compounds have demonstrated significant analgesic and anti-inflammatory activities in various animal models.

Case Study: Analgesic Activity
In a study using the acetic acid writhing test in mice, morpholino derivatives exhibited marked reductions in pain response, suggesting that the addition of the morpholino group enhances analgesic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of the methoxy group and fluorine atom has been linked to increased potency against cancer cell lines due to their ability to interact favorably with biological targets.

Key Findings from SAR Analysis

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Improves binding affinity to target proteins.
  • Morpholino Moiety : Contributes to increased solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

  • 6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl analog (): Replaces the 3-methoxyphenyl sulfonyl group with a 4-hydroxy-4-phenylpiperidin-1-yl group.
  • (4-Ethylsulfanyl-6-phenylmethoxy-quinolin-3-yl)-morpholin-4-yl-methanone (): Features ethylsulfanyl and benzyloxy groups instead of fluorine and sulfonyl substituents.
  • (3-Amino-2-fluorophenyl)(morpholino)methanone derivatives (): Substitutes the quinoline core with a fluorinated benzene ring. The absence of the quinoline scaffold may reduce π-π stacking interactions with enzyme active sites .

Morpholino Methanone Modifications

  • 2-Chloro-1-morpholin-4-yl-ethanone (): A simpler morpholine-containing compound lacking the quinoline backbone. The chloroethyl group introduces electrophilicity, making it a reactive intermediate in coupling reactions .

Target Selectivity and Bioactivity

  • The sulfonyl group in the title compound may confer selectivity toward sulfonamide-sensitive targets like carbonic anhydrases or ALDH1A1 (as suggested in for related quinolines) .
  • compounds with trifluoromethyl and chloro substituents show higher potency against kinase targets like LRRK2 due to stronger hydrophobic interactions .

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